胃动素(犬用)

描述

Motilin is a 22-amino acid peptide hormone secreted by endocrine cells of the intestinal mucosa. It plays an important role in the regulation of gastrointestinal motility . Motilin and the motilin receptor have been studied intensely for their role in the control of gastrointestinal motility and as targets for treating hypomotility disorders .

Synthesis Analysis

Motilin is produced in endocrine cells in the mucosa of the upper intestine . It was identified in the 1970s from the mucosa of the porcine upper intestine as a stimulant of gastric motility . The C-terminal of canine motilin was extended by the addition of a cysteine residue, and then biotinylated .Molecular Structure Analysis

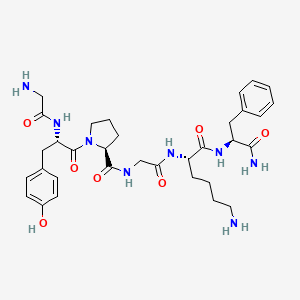

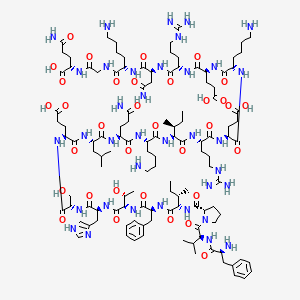

Motilin is a 22-amino acid peptide with a primary sequence of FVPIFTYGEL QRMQEKERNKGQ . The molecular structure of the motilin receptor was first identified in the human stomach as an orphan GPCR (GPR38) .Chemical Reactions Analysis

Motilin preferentially operates by facilitating enteric cholinergic activity rather than directly contracting the muscle . Activation of the bile acid receptor GPBAR1 stimulated a 3.4-fold increase in motilin secretion and increased action potential firing .Physical And Chemical Properties Analysis

Motilin is a potent agonist for gastrointestinal smooth muscle contraction . It is almost exclusively expressed in the gastrointestinal tract and shows a potent GI tract motility activity .科学研究应用

胃肠道动力调节

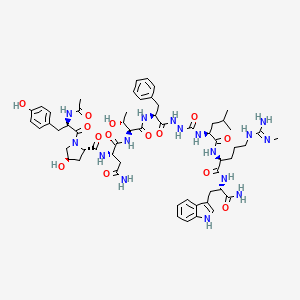

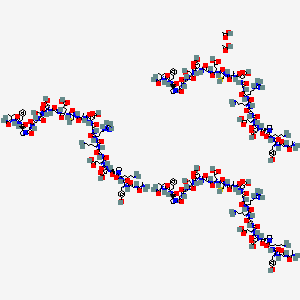

胃动素是调节迁移性肌电复合体(MMC)的关键激素,MMC对于正常的胃肠道功能至关重要。 在犬类中,胃动素已被证明介导胃中MMC的第三期,有助于维持胃肠道动力并传递来自胃部的饥饿信号至大脑 {svg_1}.

饥饿信号

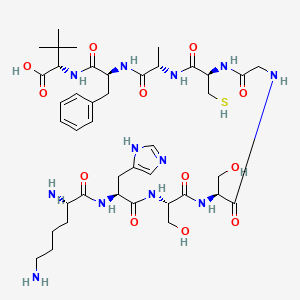

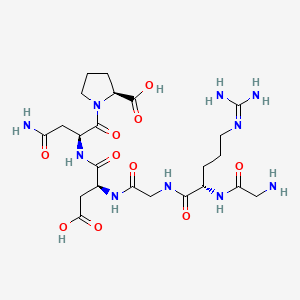

研究已经确定胃动素是来自胃肠道的关键饥饿信号。 这一发现为理解饥饿的调节方式以及胃动素受体配体或胃动素分泌调节剂影响摄食行为的潜力开辟了新途径 {svg_2}.

骨关节炎的抗炎活性

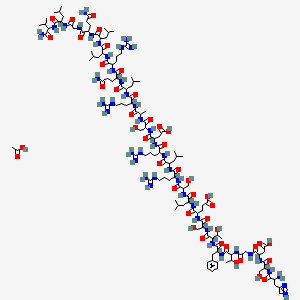

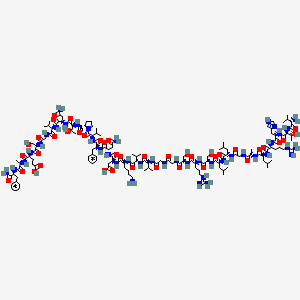

初步研究表明胃动素具有抗炎活性,这在以前从未报道过。 这种活性可以保护犬类关节免受炎症,并改善骨关节炎患者的软骨健康 {svg_3}.

胃肠道疾病

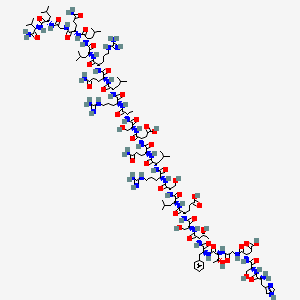

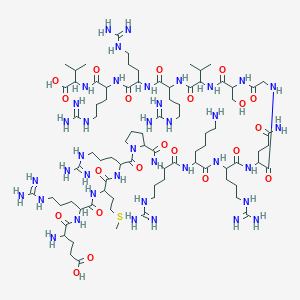

已在许多胃肠道疾病中报道了胃动素释放的改变。 虽然这些变化的重要性尚不清楚,但胃动素在这些疾病中的作用是一个活跃的研究领域,对理解和治疗各种胃肠道疾病具有重要意义 {svg_4}.

药理学应用

胃动素受体激动剂,例如红霉素A,已被研究用于治疗胃肠道运动减弱性疾病。 虽然临床试验结果喜忧参半,但这些研究突出了胃动素及其激动剂的潜在药理学应用 {svg_5}.

比较生理学

胃动素已在各种哺乳动物中被发现,其序列在这些物种之间高度保守。 对不同物种的胃动素结构、分布和受体的比较研究可以深入了解其在胃肠道动力中的进化作用和功能意义 {svg_6}.

作用机制

Target of Action

Motilin, produced in endocrine cells in the mucosa of the upper intestine, is an important regulator of gastrointestinal (GI) motility . It primarily targets the Motilin Receptor (MLN-R) , which is found in various mammals . The MLN-R has also been identified in non-mammalian vertebrates . The expression of MLN-R has recently been found on the membrane of endothelial cells (ECs) in canine gastrointestinal arteries .

Mode of Action

When motilin is released, it binds to cells called motilin receptors . As motilin binds to receptors, the muscles in the small intestine contract . This action moves food to the next stage of digestion . Motilin mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor (MLN-R) .

Biochemical Pathways

Motilin regulates the exocrine and endocrine functions, and stimulates the release of gastric acid, pepsinogen, insulin, somatostatin, and pancreatic bicarbonate/protein . Motilin controls the cyclic release of insulin in fasted dogs . The cyclic increases of motilin are inhibited by atropine or hexamethonium .

Pharmacokinetics

It is known that motilin is a gastrointestinal hormone produced in the small intestine . During the fasting state, plasma levels of motilin fluctuate .

Result of Action

The primary result of motilin’s action is the stimulation of gastrointestinal motility. It triggers muscle contractions in the small intestine, moving food from the small intestine to the large intestine . Motilin also plays a role in controlling insulin release and triggering the body’s hunger cues . It is hypothesized that motilin protects the canine joint against inflammation and improves the health of the cartilage in osteoarthritis .

Action Environment

The action of motilin is influenced by the environment within the gastrointestinal tract. For example, duodenal alkalinization was discovered to stimulate the motility of denervated transplanted pouches of the gastric corpus in dogs . This effect was suspected to be the result of the release of a hormone, which was subsequently isolated and named motilin . The in vivo GI motility-stimulating actions of motilin are similar in humans and dogs, but motilin stimulates contractility of the human GI tract in vitro, in contrast to the isolated canine GI tract .

安全和危害

未来方向

Recent studies have shown the relevance of motilin in the control of hunger and regulation of food intake in humans in both health and disease . Targeting the motilin receptor has therapeutic potential to treat hypomotility disorders, modulate hunger, and affect glucose metabolism . New, non-motilide, small molecule receptor agonists, designed to minimize self-desensitization, are now entering clinical trials for treating patients undergoing enteral feeding or with diabetic gastroparesis .

属性

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134)/t64-,65-,66+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-,97-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNMKJPZQNQTMI-CSRYRKIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H194N36O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746642 | |

| Record name | L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85490-53-5 | |

| Record name | L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。